Cas no 16368-43-7 (2-Bromo-4-((trifluoromethyl)sulfonyl)aniline)

2-Bromo-4-((trifluoromethyl)sulfonyl)aniline structure
16368-43-7 structure
Product Name:2-Bromo-4-((trifluoromethyl)sulfonyl)aniline
CAS No:16368-43-7
MF:C7H5BrF3NO2S
MW:304.084310293198
CID:121626
PubChem ID:53424367
Update Time:2025-04-18

2-Bromo-4-((trifluoromethyl)sulfonyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-((trifluoromethyl)sulfonyl)aniline
    • 2-bromo-4-(trifluoromethylsulfonyl)aniline
    • Benzenamine,2-bromo-4-[(trifluoromethyl)sulfonyl]-
    • 2-bromo-4-(trifluoromethylsulfonyl)benzenamine
    • benzenamine, 2-bromo-4-[(trifluoromethyl)sulfonyl]-
    • 2-bromo-4-trifluoromethanesulfonyl aniline
    • 2-bromo-4-[(trifluoromethyl)sulfonyl]aniline
    • 2-Bromo-4-(trifluoromethanesulfonyl)aniline
    • SCHEMBL20526549
    • DTXSID80698484
    • 16368-43-7
    • 3,5-Dichloro-4-hydroxybenzoicacidmethylester
    • Inchi: 1S/C7H5BrF3NO2S/c8-5-3-4(1-2-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2
    • InChI Key: LPXDXOWAAJJLOT-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)S(C(F)(F)F)(=O)=O)N

Computed Properties

  • Exact Mass: 302.91765
  • Monoisotopic Mass: 302.918
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5A^2
  • XLogP3: 2.4

Experimental Properties

  • PSA: 60.16
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